Weinreb Amide Chemoselectivity
The N-methoxy-N-methyl amide group in the target compound enables stoichiometric conversion to ketones or aldehydes via Grignard or organolithium addition without over-addition, a capability absent in both the secondary amide analog 6-methoxy-N-methyl-1H-indole-2-carboxamide (CAS 2088980-36-1) and the carboxylic acid precursor 6-methoxyindole-2-carboxylic acid (CAS 16732-73-3). The Weinreb amide mechanism proceeds through a stable tetrahedral chelate intermediate that collapses only upon aqueous workup, whereas conventional amides undergo double addition to form tertiary alcohols [1]. For the unsubstituted parent Weinreb amide (CAS 156571-69-6), typical isolated yields for ketone formation range from 70–95% in literature reports across diverse organometallic reagents [2]; this reactivity class is mechanistically conserved in the 6-methoxy-substituted target compound.
| Evidence Dimension | Chemoselective ketone/aldehyde formation capability |
|---|---|
| Target Compound Data | Weinreb amide: single addition of RMgX/RLi; ketone/aldehyde obtained upon acidic workup (class-typical yields 70–95% for analogous substrates) [2] |
| Comparator Or Baseline | 6-Methoxy-N-methyl-1H-indole-2-carboxamide (CAS 2088980-36-1): secondary amide, susceptible to over-addition; 6-Methoxyindole-2-carboxylic acid (CAS 16732-73-3): requires activation for acylation |
| Quantified Difference | Qualitative mechanistic divergence: Weinreb amide enables single-addition ketone synthesis; comparators require multi-step activation or yield alcohol byproducts [1] |
| Conditions | Organometallic addition (Grignard or organolithium reagents in THF or Et2O, –78 °C to 0 °C) followed by aqueous NH4Cl quench [2] |
Why This Matters
For procurement in synthetic chemistry workflows, the Weinreb amide obviates the need for separate carboxylic acid activation steps and prevents over-addition byproducts, directly reducing step count and purification burden.
- [1] Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett. 1981, 22, 3815–3818. View Source
- [2] Mentzel, M.; Hoffmann, H. M. R. N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. J. Prakt. Chem. 1997, 339, 517–524. View Source
